molecular formula C10H13N3OS B5889743 N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide

N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide

Cat. No.: B5889743
M. Wt: 223.30 g/mol
InChI Key: XARRLSTVNXRYOG-UHFFFAOYSA-N
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Description

N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine carboxamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridine ring, a carboxamide group, and a carbamothioyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide typically involves the condensation reaction between pyridine-3-carboxylic acid and isopropyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This mechanism is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carboxamide
  • Pyridine-4-carboxamide
  • N-(pyridin-2-yl)carbamothioyl derivatives

Uniqueness

N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its isopropyl group and carbamothioyl moiety contribute to its enhanced stability and activity compared to other pyridine carboxamide derivatives .

Properties

IUPAC Name

N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7(2)12-10(15)13-9(14)8-4-3-5-11-6-8/h3-7H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARRLSTVNXRYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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